



WAY-214156 Dose-Response Analysis: A Technical Support Resource

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Compound of Interest		
Compound Name:	WAY-214156	
Cat. No.:	B12734054	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **WAY-214156**, a selective estrogen receptor β (ER β) agonist. Content includes dose-response data, detailed experimental protocols, and troubleshooting guidance to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **WAY-214156** and what is its primary mechanism of action?

WAY-214156 is a potent and selective non-steroidal agonist for Estrogen Receptor β (ER β). Its primary mechanism of action is to bind to ER β and modulate its activity, leading to the transcriptional repression of pro-inflammatory genes.

Q2: What are the key quantitative parameters for **WAY-214156**'s activity?

WAY-214156 exhibits a high binding affinity for ERβ. While a complete functional doseresponse curve with an EC50 value is not readily available in the public domain, its inhibitory concentration (IC50) for ERβ binding is a key parameter.

Q3: What are the known downstream effects of **WAY-214156**?

WAY-214156 has been shown to repress the expression of several key pro-inflammatory genes induced by TNF- α . This includes cytokines such as Tumor Necrosis Factor-alpha (TNF- α),



Interleukin-6 (IL-6), and Colony-Stimulating Factor 2 (CSF2).[1]

Data Presentation

The following table summarizes the available quantitative data for **WAY-214156**.

Parameter	Value	Receptor	Assay Type
IC50	4.2 nM	ΕRβ	Competitive Binding Assay

Experimental Protocols

Accurate and reproducible data generation is critical. Below are detailed methodologies for key experiments involving ERβ agonists like **WAY-214156**.

ERβ Reporter Gene Assay

This assay is used to determine the functional potency of a compound in activating $ER\beta$ -mediated gene transcription.

Materials:

- Mammalian cell line expressing human ERβ (e.g., U2OS, HEK293)
- ERβ expression vector
- Luciferase reporter vector containing Estrogen Response Elements (EREs)
- Transfection reagent
- Cell culture medium and supplements
- WAY-214156 and other relevant compounds
- Luciferase assay reagent
- Luminometer



Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of WAY-214156 or control compounds. Incubate for another 18-24 hours.
- Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
- Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

WAY-214156 Signaling Pathway

The following diagram illustrates the mechanism of action of **WAY-214156** in repressing proinflammatory gene expression.





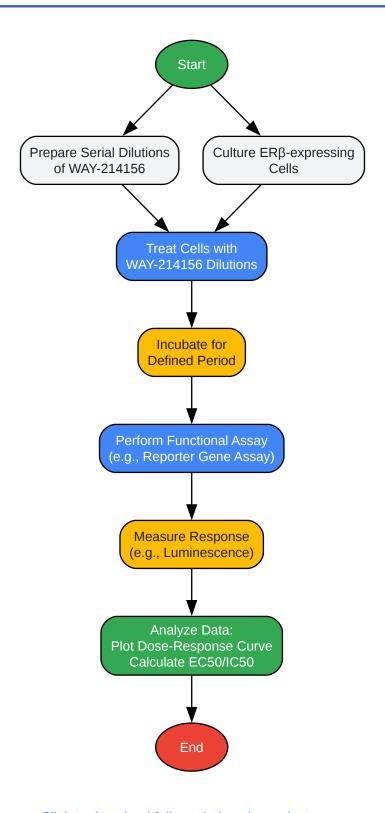
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WAY-214156 represses NF-κB mediated pro-inflammatory gene expression.

Experimental Workflow for Dose-Response Analysis

This diagram outlines the key steps for performing a dose-response analysis of WAY-214156.





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References

- 1. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes -PubMed [pubmed.ncbi.nlm.nih.gov]
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